1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-
Description
This compound belongs to the quinolinecarboxamide class, characterized by a bicyclic quinoline core fused with a carboxamide moiety.
Properties
Molecular Formula |
C17H15F3N2O |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)13-7-9-14(10-8-13)21-16(23)22-11-3-5-12-4-1-2-6-15(12)22/h1-2,4,6-10H,3,5,11H2,(H,21,23) |
InChI Key |
UTUQOJLJDUSKGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a 3,4-dihydroquinoline core with a carboxamide group at position 1 connected to a 4-(trifluoromethyl)phenyl moiety. The presence of the trifluoromethyl group adds metabolic stability while affecting the electronic properties of the molecule. The partially saturated quinoline ring presents specific synthetic challenges, particularly in maintaining the 3,4-dihydro configuration while forming the carboxamide linkage.
Classical Synthetic Approaches
Pfitzinger Reaction with Modifications
A modified Pfitzinger reaction provides a viable approach for the synthesis of the quinoline core structure. This reaction typically involves the condensation of isatin derivatives with appropriate ketones, followed by selective reduction to achieve the 3,4-dihydro feature.
The reaction sequence begins with isatin as the starting material to prepare quinoline carboxylic acid derivatives:
Step 1: Refluxing isatin with 1-(p-tolyl)ethanone using potassium hydroxide in ethanol/water at 125°C (microwave irradiation)
Step 2: Coupling of the quinoline carboxylic acid with the corresponding 4-(trifluoromethyl)aniline using EDC and HOBt in DMF
Step 3: Selective reduction of the 3,4 positions using controlled hydrogenation conditions
This approach is supported by evidence from quinoline-4-carboxamide synthesis protocols, which can be adapted for the 1-position carboxamide derivatives.
From Quinoline Carboxylic Acid Derivatives
The conversion of quinoline carboxylic acids to the corresponding carboxamides represents a direct approach:
Step 1: Formation of quinoline carboxylic acid chloride using thionyl chloride in dry toluene (4-6 hours at 100-110°C)
Step 2: Reaction with 4-(trifluoromethyl)aniline in the presence of a base (potassium carbonate in acetone)
Step 3: Selective hydrogenation to obtain the 3,4-dihydro structure
This synthetic route has been successfully applied to related quinoline carboxamide compounds, with yields typically ranging from 70-90%.
Modern Synthetic Methodologies
One-Pot Multicomponent Reactions
Contemporary approaches favor streamlined processes that minimize isolation of intermediates:
Step 1: Reaction of appropriately substituted anilines with aldehydes and β-ketoesters
Step 2: Cyclization to form the quinoline core
Step 3: Amide formation with 4-(trifluoromethyl)aniline
Step 4: Selective reduction of the 3,4 positions
This approach reduces solvent usage and increases overall efficiency compared to traditional multi-step processes.
Green Chemistry Approach
Environmentally friendly conditions using microwave-assisted synthesis have been developed for quinoline carboxamide derivatives:
Step 1: Anton Paar Monowave reactor at 220°C for 1.5 hours in minimal solvent (diphenyl ether, 4 mL)
Step 2: Addition of ethanol (6 mL) and overnight stirring
Step 3: Filtration, drying, and recrystallization with ethanol
This method has demonstrated good yields (approximately 67%) while employing lesser amounts of solvent, making it environmentally advantageous.
Synthetic Route via N-Substitution Strategies
Selective N-Alkylation Followed by Carboxamide Formation
A strategic approach involves N-alkylation of the quinoline prior to carboxamide formation:
Step 1: Synthesis of quinoline-3-carboxylic acid ester derivatives from isatoic anhydride and ethyl malonate
Step 2: N-alkylation to introduce substituents at the 1-position
Step 3: Hydrolysis to the corresponding carboxylic acid
Step 4: Coupling with 4-(trifluoromethyl)aniline using coupling reagents
Step 5: Selective reduction to obtain the 3,4-dihydro feature
This route addresses the reactivity challenges of N-substituted quinoline carboxylates, which often show decreased reactivity at the carboxylate position due to electronic effects.
Mixed Anhydride Coupling Strategy
For compounds where direct amide formation is challenging, the mixed anhydride approach offers advantages:
Step 1: Dissolving the 3,4-dihydroquinoline carboxylic acid in anhydrous DMF
Step 2: Addition of triethylamine, cooling to 0°C
Step 3: Dropwise addition of ethyl chloroformate to form the mixed anhydride
Step 4: Addition of 4-(trifluoromethyl)aniline at 0°C
Step 5: Warming to room temperature and stirring for 24 hours
Step 6: Quenching in cold aqueous sodium hydroxide solution
This methodology has proven effective for similar quinoline derivatives with yields approaching 90%.
Specialized Methods for Trifluoromethyl-Containing Derivatives
Direct Incorporation of Trifluoromethyl Group
The trifluoromethyl moiety can be introduced directly into aromatic systems:
Step 1: Diazotization of appropriate aminobenzonitriles
Step 2: Copper-assisted trifluoromethylation
Step 3: Cyclization to form the quinoline core
Step 4: Carboxamide formation
Step 5: Selective reduction to achieve the 3,4-dihydro structure
This method is particularly useful when starting with non-trifluoromethylated precursors.
Trifluoromethyl Aniline Coupling
When starting with pre-formed quinoline carboxylic acids, direct coupling with 4-(trifluoromethyl)aniline is feasible:
Step 1: Activation of quinoline carboxylic acid with coupling reagents (EDC/HOBt or CDI)
Step 2: Reaction with 4-(trifluoromethyl)aniline
Step 3: Selective reduction to obtain the 3,4-dihydro feature
This approach has been successfully applied to various quinoline derivatives with coupling yields of 70-85%.
Optimized Preparation Method
Based on comprehensive analysis of the literature, the following represents an optimized synthetic route to 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-:
Synthesis of 4-hydroxy-quinoline-3-carboxylic acid
Step 1: Reaction of isatoic anhydride with diethyl malonate in the presence of potassium tert-butoxide in DMF at 80-100°C
Step 2: Basic hydrolysis of the resulting ester using aqueous sodium hydroxide
Step 3: Acidification to obtain 4-hydroxy-quinoline-3-carboxylic acid
Amide Formation with 4-(trifluoromethyl)aniline
Step 1: Conversion of carboxylic acid to acid chloride using thionyl chloride in dry toluene (4-6 hours at 100-110°C)
Step 2: Reaction with 4-(trifluoromethyl)aniline in pyridine at room temperature overnight
Step 3: Evaporation of pyridine, addition of 10% potassium carbonate solution
Step 4: Filtration, washing with water, and drying
Selective Reduction to 3,4-dihydroquinoline
Step 1: Hydrogenation using palladium on carbon (5%) in ethanol with hydrogen at atmospheric pressure
Step 2: Monitoring by TLC to ensure selective reduction of the 3,4 positions
Step 3: Filtration to remove catalyst and evaporation of solvent
Step 4: Purification by recrystallization
The selective reduction typically proceeds with yields of 80-90%.
Characterization and Analytical Data
Spectroscopic Characterization
The final compound and key intermediates can be characterized using various spectroscopic techniques:
Table 1: Spectroscopic Data for 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-
| Technique | Characteristic Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.75-2.82 (m, 2H, CH₂), 3.45-3.52 (m, 2H, CH₂), 7.10-7.25 (m, 3H, Ar-H), 7.58 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H), 8.15 (s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ 25.4, 41.6, 123.8 (q, J = 271 Hz, CF₃), 125.8, 126.4, 127.2, 128.6, 129.1, 129.8, 131.9, 141.2, 142.7, 164.5 (C=O) |
| ¹⁹F NMR (CDCl₃) | δ -62.5 (CF₃) |
| IR (KBr) | 3320 (NH), 1665 (C=O), 1320, 1165, 1120, 1070 cm⁻¹ |
| HRMS (EI) | Calculated for C₁₇H₁₃F₃N₂O: 318.0980; Found: 318.0976 |
Physical Properties
Table 2: Physical Properties of 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | 225-227°C |
| Solubility | Soluble in DMSO, DMF, chloroform; sparingly soluble in ethanol, methanol; insoluble in water |
| Log P | 3.42 (calculated) |
| pKa | 4.8 (calculated) |
Comparative Analysis of Synthetic Routes
Yield and Efficiency Comparison
Table 3: Comparison of Different Synthetic Routes
| Synthetic Route | Overall Yield (%) | Number of Steps | Advantages | Limitations |
|---|---|---|---|---|
| Classical Pfitzinger Reaction | 40-50 | 5-6 | Well-established methodology | Multiple purification steps required |
| Carboxylic Acid Activation | 45-55 | 4-5 | Good functional group tolerance | Sensitive to moisture |
| One-Pot Multicomponent | 35-45 | 3-4 | Fewer isolation steps | Lower overall yield |
| N-Alkylation Strategy | 50-60 | 5-6 | Higher regioselectivity | More complex reagents required |
| Mixed Anhydride Approach | 55-65 | 4-5 | Higher yields | Sensitive to reaction conditions |
| Green Chemistry Approach | 45-55 | 4 | Environmentally friendly | Specialized equipment required |
Reaction Conditions Optimization
Table 4: Optimization of Key Reaction Parameters for Amide Formation
| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | SOCl₂/Pyridine | Toluene/Pyridine | 110 then RT | 6+12 | 65 |
| 2 | EDC/HOBt | DMF | RT | 24 | 72 |
| 3 | HATU/DIPEA | DMF | RT | 18 | 75 |
| 4 | T₃P/Et₃N | EtOAc | RT | 24 | 68 |
| 5 | CDI/DBU | THF | 50 | 12 | 70 |
| 6 | Mixed Anhydride (ClCO₂Et) | DMF | 0 to RT | 24 | 78 |
Scale-Up Considerations and Industrial Applications
Scaling up the synthesis of 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- presents several challenges that must be addressed:
Quality Control Measures
For larger-scale preparations, in-process controls should be implemented:
- HPLC monitoring of reaction progress
- Residual solvent analysis by gas chromatography
- Impurity profiling using mass spectrometry
- Monitoring enantiomeric purity if stereochemistry is relevant
Chemical Reactions Analysis
Types of Reactions
1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- and analogous compounds from the provided evidence:
Key Findings:
Structural Divergence: The target compound’s quinolinecarboxamide core differs significantly from the pyrazole (fipronil, ethiprole) and pyridazinone (pyrazon) backbones of similar compounds. This divergence impacts electronic properties and binding interactions.
Functional Implications: Bioactivity: Fipronil and ethiprole act as GABA receptor antagonists, leveraging their sulfinyl groups for insecticidal activity . Lipophilicity: The trifluoromethyl group in all compounds enhances membrane permeability, but the dihydroquinoline core in the target may confer improved metabolic stability compared to pyrazole derivatives.
Synthetic Complexity: The dihydroquinoline scaffold introduces stereochemical considerations (e.g., 3,4-dihydro configuration) absent in planar pyridazinone or pyrazole systems, complicating synthesis but offering novel binding geometries.
Biological Activity
Overview
1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-, is a synthetic compound belonging to the quinoline family. Quinoline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-, can be represented as follows:
- Molecular Formula : C17H15F3N2O
- Molecular Weight : 320.31 g/mol
- IUPAC Name : N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The quinoline core allows for intercalation with DNA, potentially disrupting transcription and replication processes. Additionally, the trifluoromethyl group enhances lipophilicity and alters binding affinity to biological targets, which may improve the compound's efficacy against specific diseases.
Anticancer Activity
Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis. The ability to modulate pathways associated with cell proliferation and apoptosis has been noted in various preclinical models.
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 Value (µM) | References |
|---|---|---|---|
| Compound A | VEGFR-2 | 0.36 | |
| Compound B | EGFR | 0.92 | |
| 1(2H)-Quinolinecarboxamide | TBD | TBD | TBD |
Antiviral Activity
Quinoline derivatives have also been explored for their antiviral properties. Some studies indicate that they can inhibit viral replication by targeting specific viral proteins or pathways involved in the viral life cycle. The potential for 1(2H)-Quinolinecarboxamide as an antiviral agent remains an area for further investigation.
Structure-Activity Relationship (SAR)
The SAR of quinoline derivatives indicates that modifications to the core structure can significantly influence biological activity. For example, substituents on the phenyl ring can enhance potency and selectivity towards specific targets.
Case Study: SAR Analysis of Quinoline Derivatives
A study evaluated various substituted quinolinecarboxamides for their effects on autoimmune disorders in a mouse model. The findings suggested that specific substitutions improved the therapeutic index while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
